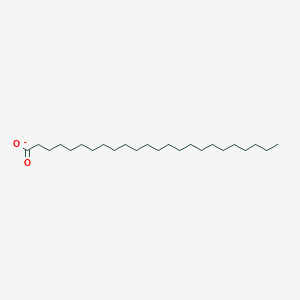
Lignocerate
説明
Lignoceric acid, also known as tetracosanoic acid, is a saturated fatty acid with the formula C23H47COOH . It is found in wood tar, various cerebrosides, and in small amounts in most natural fats . The fatty acids of peanut oil contain small amounts of lignoceric acid (1.1% – 2.2%) . This fatty acid is also a byproduct of lignin production .
Synthesis Analysis
The synthesis of Lignocerate, specifically its methyl ester form, has been studied using gas chromatography . The process involves the derivatization of fatty acids to their methyl esters, known as Fatty Acid Methyl Esters (FAMEs) . Two derivatization methods, acid and base esterification, were compared for their efficiency in converting fatty acids to their methyl esters .
Molecular Structure Analysis
The molecular structure of this compound, specifically its methyl ester form, is represented by the formula C25H50O2 . The molecular weight is 382.6633 . The structure of this compound has been studied using computer simulations, which showed that the molecules create a monolayer that did not include any gauche bond, meaning all molecules were effectively rigidly extended .
Chemical Reactions Analysis
The chemical reactions involving this compound, specifically in the form of Fatty Acid Methyl Esters (FAMEs), have been studied using gas chromatography . The reactions are often done manually, but automated methods have been developed to improve column lifetime and robustness .
Physical and Chemical Properties Analysis
This compound, in its methyl ester form, has a molecular weight of 382.6633 . Its physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .
科学的研究の応用
Renewable Substrates and Biofuels
Lignocelluloses, composed of materials like lignocerate, are extensively studied as renewable substrates for producing various biofuels such as ethanol, methane, hydrogen, and butanol. These biofuels are derived through various pretreatment methods developed to overcome the recalcitrant structure of lignocelluloses, which resist microbial and enzymatic attacks (Karimi & Taherzadeh, 2016).
Biomass Gasification and Power Generation
Lignocellulosic biomass is also used in power generation systems, such as a downdraft biomass gasification system coupled with an internal combustion engine. This provides a feasible solution for converting lignocellulosic biomass to electrical power, particularly beneficial for agricultural and rural applications (Lee, Balu, & Chung, 2013).
Nanocellulosic Materials
The nano-materials derived from lignocelluloses, such as nanocellulose, have gained attention for their wide array of applications. Nanocelluloses possess properties like renewability, low toxicity, biocompatibility, and biodegradability, making them ideal for various fields including materials science and biotechnology (Mondal, 2017).
Bioresource Utilization and Data Analysis
The LignoCel Platform represents an innovative approach in bioresource utilization. It is a tailor-made database for lignocellulose data, assisting scientists in investigating relationships like cellulose structure and water uptake, crucial for efficient bioresource utilization (Ling, Driemeier, & C. Junior, 2012).
Lignin Extraction and Characterization
Lignin, a major component of lignocellulose, is explored for its potential in producing chemicals and biomaterials. Its extraction from different biomass resources, followed by characterization, is key to utilizing it for applications like phenolic systems (Watkins et al., 2015).
Biochar and Environmental Management
Biochar, derived from lignocellulosic biomass, is studied for its role in environmental management. It has applications in mitigating greenhouse gas emissions, pollution control, and understanding its potential negative impacts, providing comprehensive insights into the environmental aspects of biochar utilization (Zhang et al., 2019).
特性
IUPAC Name |
tetracosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZGJDVWLFXDLK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47O2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420121 | |
| Record name | tetracosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46927-71-3 | |
| Record name | tetracosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide](/img/structure/B1234136.png)



![4-[(E)-(5-Piperidin-1-ylfuran-2-yl)methylideneamino]spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B1234143.png)
![4-bromo-N'-{[(3-methylphenyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B1234144.png)

![7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1234146.png)






